2-(4-chlorophenyl)-N,N-dicyclohexylacetamide
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Overview
Description
2-(4-chlorophenyl)-N,N-dicyclohexylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to an acetamide moiety, which is further substituted with two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N,N-dicyclohexylacetamide typically involves the reaction of 4-chloroaniline with dicyclohexylcarbodiimide (DCC) in the presence of acetic acid. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with acetic acid to form the desired acetamide. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or other suitable organic solvents
Catalyst: None required, but the reaction can be accelerated by using a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N,N-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
2-(4-chlorophenyl)-N,N-dicyclohexylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a model compound for studying the interactions of amides with biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N,N-dicyclohexylacetamide
- 2-(4-bromophenyl)-N,N-dicyclohexylacetamide
- 2-(4-methylphenyl)-N,N-dicyclohexylacetamide
- 2-(4-nitrophenyl)-N,N-dicyclohexylacetamide
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H28ClNO |
---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C20H28ClNO/c21-17-13-11-16(12-14-17)15-20(23)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-14,18-19H,1-10,15H2 |
InChI Key |
VISSYJJFYZNWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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